EHop-016
Übersicht
Beschreibung
EHop-016 ist ein neuartiger niedermolekularer Inhibitor, der speziell auf die Aktivität der Rac-GTPase abzielt. Rac-GTPasen gehören zur Rho-Familie kleiner GTPasen, die eine entscheidende Rolle bei der Regulation des Aktin-Zytoskeletts, der Zellmigration und der Invasion spielen. This compound hat sich als vielversprechender Wirkstoff zur Hemmung der Krebsmetastasierung durch Blockierung der Rac-Aktivität erwiesen .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird basierend auf der Struktur des etablierten Rac/Rac-Guanin-Nukleotid-Austauschfaktor-Inhibitors NSC23766 synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Bildung eines Pyrimidinkernes und die Anlagerung spezifischer funktioneller Gruppen, um seine inhibitorische Aktivität zu verstärken .
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht weit verbreitet sind, beinhaltet die Synthese von this compound typischerweise Standardtechniken der organischen Synthese, darunter Kondensationsreaktionen, Reinigungsschritte und Charakterisierung mit Techniken wie Kernmagnetresonanz und Hochleistungsflüssigkeitschromatographie .
Wirkmechanismus
Target of Action
EHop-016 is a potent and selective inhibitor of the Rac GTPase, specifically Rac1 and Rac3 . The Rac GTPase is a central regulator of cancer cell migration, invasion, and metastasis .
Mode of Action
This compound inhibits Rac activity by blocking the interaction of Rac with its direct upstream activators, guanine nucleotide exchange factors (GEFs), specifically the Rac exchange factor Vav2 . This interference is a viable strategy for inhibiting Rac activity .
Biochemical Pathways
The Rho GTPase Rac regulates the reorganization of the actin cytoskeleton to form cell surface extensions (lamellipodia) required for cell migration/invasion during cancer metastasis . This compound inhibits the Rac activity of metastatic cancer cells and reduces Rac-directed lamellipodia formation . At higher concentrations, this compound inhibits the close homolog Cdc42 . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK1), which is involved in cell migration .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice . .
Result of Action
This compound decreases Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Action Environment
The effectiveness of this compound in inhibiting rac activity and its downstream effects has been demonstrated in various cellular environments, including metastatic cancer cells .
Biochemische Analyse
Biochemical Properties
EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .
Metabolic Pathways
It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: EHop-016 is synthesized based on the structure of the established Rac/Rac guanine nucleotide exchange factor inhibitor NSC23766. The synthesis involves multiple steps, including the formation of a pyrimidine core and the attachment of specific functional groups to enhance its inhibitory activity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using techniques like nuclear magnetic resonance and high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: EHop-016 geht hauptsächlich Interaktionen mit Proteinen ein, anstatt mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es hemmt spezifisch die Wechselwirkung zwischen Rac-GTPasen und ihren Guanin-Nukleotid-Austauschfaktoren .
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Pyrimidinderivate, Carbazolverbindungen und Morpholin. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dimethylsulfoxid und Reinigungsschritte, um eine hohe Reinheit zu erreichen .
Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, das durch seine Fähigkeit gekennzeichnet ist, die Rac1- und Rac3-GTPase-Aktivität mit hoher Spezifität zu hemmen .
Wissenschaftliche Forschungsanwendungen
EHop-016 wurde ausgiebig auf sein Potenzial in der Krebsforschung untersucht. Es hat sich gezeigt, dass es die Rac-Aktivität in metastasierenden Krebszellen hemmt, die Zellmigration reduziert und die Bildung von Lamellipodien blockiert, die für die Zellbewegung unerlässlich sind . Darüber hinaus wurde this compound in Studien verwendet, die die Rolle von Rac-GTPasen in verschiedenen zellulären Prozessen untersuchten, darunter die Umlagerung des Aktin-Zytoskeletts und zelluläre Signalwege .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es spezifisch die Wechselwirkung zwischen Rac-GTPasen und ihren Guanin-Nukleotid-Austauschfaktoren hemmt. Diese Hemmung verhindert die Aktivierung von Rac, was zu einer Abnahme der nachgeschalteten Signalwege wie der p21-aktivierten Kinase-1-Aktivität führt. Dadurch reduziert this compound effektiv die Zellmigration und Invasion, was es zu einem vielversprechenden Kandidaten für anti-metastatische Therapien macht .
Ähnliche Verbindungen:
- NSC23766: Ein früherer Rac/Rac-Guanin-Nukleotid-Austauschfaktor-Inhibitor, der als strukturelle Grundlage für this compound diente .
- MBQ-167: Ein weiterer Rac-Inhibitor mit ähnlichen Wirkmechanismen .
- LAS 52449110: Eine Verbindung, die aufgrund ihres Potenzials zur Hemmung von Rac1 durch gezielte Bindung an die Guanin-Nukleotid-Austauschfaktor-Bindungsstelle identifiziert wurde .
Einzigartigkeit: this compound ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der Rac1- und Rac3-GTPase-Aktivität einzigartig. Es hat eine Hemmkonzentration (IC50) von 1,1 Mikromolar, die deutlich niedriger ist als die von NSC23766, was es zu einem effektiveren Inhibitor macht .
Vergleich Mit ähnlichen Verbindungen
- NSC23766: An earlier Rac/Rac guanine nucleotide exchange factor inhibitor, which served as the structural basis for EHop-016 .
- MBQ-167: Another Rac inhibitor with similar mechanisms of action .
- LAS 52449110: A compound identified for its potential to inhibit Rac1 by targeting the guanine nucleotide exchange factor binding site .
Uniqueness: this compound is unique due to its high specificity and potency in inhibiting Rac1 and Rac3 GTPase activity. It has an inhibitory concentration (IC50) of 1.1 micromolar, which is significantly lower than that of NSC23766, making it a more effective inhibitor .
Biologische Aktivität
EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.
This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.
Key Findings
- Inhibition Potency :
- Selectivity :
- Impact on Cell Viability :
- Downstream Effects :
Research Studies and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Key Studies on this compound
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .
Eigenschaften
IUPAC Name |
4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZRFCMOAFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of EHop-016?
A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]
Q2: How does this compound interact with Rac1/3?
A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []
Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?
A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []
Q4: How does this compound impact the tumor microenvironment?
A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]
Q8: What is known about the stability of this compound?
A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.
Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?
A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []
Q10: What is the pharmacokinetic profile of this compound in preclinical models?
A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []
Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?
A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]
Q12: What cell-based assays have been used to assess the efficacy of this compound?
A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]
Q13: Which animal models have been used to study this compound's effects?
A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.